1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one
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Overview
Description
1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a phenyl group attached to the pyrazole ring and an ethanone group at the para position of the phenyl ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with acetophenone derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts. The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol for several hours to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or column chromatography to isolate the final product. Industrial methods may also employ continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases due to its bioactive properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 3-(5-Methyl-1H-pyrazol-4-yl)phenylmethanone
- 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde
Comparison: 1-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanone group. This structural uniqueness can influence its reactivity and biological activity compared to other similar compounds. For instance, the presence of the ethanone group may enhance its ability to participate in certain chemical reactions or interact with specific biological targets.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
1-[4-(2-methylpyrazol-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C12H12N2O/c1-9(15)10-3-5-11(6-4-10)12-7-8-13-14(12)2/h3-8H,1-2H3 |
InChI Key |
IVNRFYLXGVJMDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=NN2C |
Origin of Product |
United States |
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